Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
Description
Chemical Identity and Significance
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is an organic compound characterized by its distinctive molecular formula C14H25NO3 and molecular weight of 255.35 grams per mole. The compound features a complex tricyclic structure that incorporates a bicyclo[2.2.2]octane core framework substituted with both a hydroxymethyl group and a tert-butyl carbamate protecting group. This unique structural arrangement imparts exceptional stability and selectivity in chemical reactions, making it particularly valuable in synthetic organic chemistry applications where precise control over molecular geometry is essential.
The significance of this compound extends beyond its structural novelty to its practical applications in pharmaceutical development and materials science. The presence of the tert-butyl carbamate group provides excellent steric protection during synthetic sequences, allowing for selective modification of other functional groups within the molecule. Meanwhile, the hydroxymethyl substituent offers a readily accessible site for further functionalization, enabling the creation of diverse derivatives tailored for specific applications. The bicyclo[2.2.2]octane core contributes exceptional rigidity to the overall molecular structure, a property that has proven advantageous in designing molecules with defined conformational characteristics for drug discovery initiatives.
Chemical databases and research publications consistently identify this compound through multiple systematic names, including carbamic acid N-[4-(hydroxymethyl)bicyclo[2.2.2]oct-1-yl]-, 1,1-dimethylethyl ester and 1-(Boc-amino)-4-(hydroxymethyl)bicyclo[2.2.2]octane. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature: tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate. This comprehensive naming system reflects the compound's complex structural features and facilitates accurate identification across various scientific databases and research publications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H25NO3 | |
| Molecular Weight | 255.35 g/mol | |
| Chemical Abstract Service Number | 1333384-43-2 | |
| MDL Number | MFCD27996090 | |
| Purity (Commercial) | 95-98% |
Historical Context of Bicyclo[2.2.2]octane Derivatives
The development of bicyclo[2.2.2]octane derivatives emerged from fundamental research into rigid cage-like molecular structures that could serve as scaffolds for pharmaceutical applications. Early investigations into these systems were motivated by the need for conformationally constrained molecules that could mimic natural substrates while providing enhanced stability and selectivity in biological interactions. The bicyclo[2.2.2]octane framework, characterized by two fused cyclohexane rings sharing three carbon atoms, represents a particularly attractive scaffold due to its exceptional rigidity and well-defined three-dimensional architecture.
Historical research demonstrated that bicyclo[2.2.2]octane derivatives could function as effective structural mimics of nuclear receptor coactivator peptides, particularly in applications requiring precise spatial arrangement of amino acid residues. These early studies established the foundation for understanding how rigid molecular frameworks could be employed to design compounds with enhanced biological activity and improved pharmacological properties. The systematic investigation of these systems revealed that the bicyclo[2.2.2]octane core could accommodate various functional groups while maintaining its structural integrity, leading to the development of increasingly sophisticated derivatives.
The synthetic methodology for constructing bicyclo[2.2.2]octane derivatives has evolved significantly over the past several decades. Initial approaches relied heavily on Diels-Alder reactions between substituted cyclohexadiene systems and suitable dienophiles, such as methacrolein, to establish the bicyclic core structure. These reactions typically proceeded with excellent diastereoselectivity when conducted under appropriate Lewis acid catalysis conditions, particularly when employing ytterbium trichloride as the catalytic system. The development of these synthetic protocols enabled researchers to access a wide range of bicyclo[2.2.2]octane derivatives with varying substitution patterns and functional group arrangements.
More recent advances in bicyclo[2.2.2]octane chemistry have focused on developing asymmetric synthetic approaches that can deliver products in nearly optically pure form. Innovative strategies employing diphenylprolinol silyl ether-mediated domino reactions have achieved excellent diastereoselectivity in the formation of bicyclo[2.2.2]octane derivatives possessing quaternary bridgehead carbons. These methodological improvements have significantly expanded the scope of accessible bicyclo[2.2.2]octane derivatives and enhanced their potential applications in pharmaceutical research and development programs.
Overview of Carbamate Chemistry
Carbamates represent a fundamental class of organic compounds characterized by the general formula R2NC(O)OR and the distinctive structural motif >N−C(=O)−O−, which are formally derived from carbamic acid. These compounds occupy a unique position in organic chemistry due to their structural similarity to amides while exhibiting distinct conformational preferences and chemical reactivity patterns. Unlike amides, carbamates display a strong preference for the anti-isomer conformation, typically favored by 1.0 to 1.5 kilocalories per mole over the syn counterpart due to steric and electrostatic considerations.
The conformational behavior of carbamates plays a crucial role in their applications as protecting groups and molecular switches in synthetic chemistry. The balanced equilibrium between syn and anti rotamers, combined with relatively low activation energies for interconversion, renders carbamates particularly suitable for applications requiring conformational flexibility. This property has been extensively exploited in peptide synthesis, where carbamate protecting groups can be selectively removed under mild conditions without affecting other sensitive functional groups within the molecule.
Synthetic approaches to carbamate formation have been extensively developed and refined over many decades. Traditional methods include the Hofmann rearrangement of primary carboxamides, the Curtius rearrangement of acyl azides, and the direct reaction of alcohols with isocyanates. The Hofmann rearrangement, while historically significant, has been superseded by more reliable methods employing modified reagents such as iodine(III) compounds, N-bromosuccinimide systems, and lead tetraacetate. The Curtius rearrangement remains widely employed for transforming carboxylic acids into carbamates through the intermediacy of acyl azides and isocyanates.
Environmental considerations have driven the development of more sustainable carbamate synthesis methods, particularly those employing carbon dioxide as a renewable feedstock. Carbon dioxide readily reacts with amines to form carbamic acid ammonium salts, which can subsequently be converted to carbamate esters through reaction with appropriate electrophiles. While challenges exist regarding the selective formation of carbamates over competing amine alkylation reactions, these carbon dioxide-based approaches represent an attractive alternative to traditional phosgene-based methodologies.
| Synthesis Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Hofmann Rearrangement | PhI(OAc)2, NBS-KOH | Mild conditions | Requires excess oxidant |
| Curtius Rearrangement | DPPA, acyl azides | High yields | Toxicity concerns |
| Carbon Dioxide Method | CO2, amines | Environmentally benign | Selectivity issues |
| Isocyanate Route | RNCO, alcohols | Direct formation | Handling difficulties |
Research Objectives and Scope
Contemporary research involving this compound encompasses multiple complementary objectives aimed at expanding its synthetic utility and exploring its potential applications in pharmaceutical development. Primary research goals include the development of improved synthetic methodologies for accessing this compound and related derivatives with enhanced efficiency and selectivity. These efforts focus particularly on optimizing reaction conditions to maximize yields while minimizing the formation of undesired regioisomers and stereoisomers that can complicate purification procedures.
Advanced synthetic strategies under investigation include novel approaches to the construction of the bicyclo[2.2.2]octane core through oxidative processes involving palladium-catalyzed transformations of 1,4-dimethylene cyclohexane precursors. These methodologies offer potential advantages in terms of reaction efficiency and product selectivity compared to traditional Diels-Alder approaches, particularly when conducted under carefully controlled temperature and concentration conditions. Parallel research efforts are examining the scope and limitations of these oxidative protocols for accessing diverse bicyclo[2.2.2]octane derivatives bearing various functional group substitution patterns.
Structure-activity relationship studies represent another critical research domain, focusing on understanding how modifications to the bicyclo[2.2.2]octane framework influence biological activity and pharmacological properties. These investigations examine how changes in substitution patterns, stereochemistry, and functional group positioning affect molecular interactions with biological targets. Particular attention is directed toward understanding the role of conformational rigidity in modulating binding affinity and selectivity for specific enzyme systems and receptor subtypes.
Mechanistic studies aimed at elucidating the fundamental chemical behavior of this compound under various reaction conditions constitute an additional research priority. These investigations employ advanced spectroscopic techniques and computational modeling approaches to understand reaction pathways, intermediate formation, and factors controlling product selectivity. Such mechanistic insights are essential for designing more efficient synthetic protocols and predicting the behavior of related compounds under similar reaction conditions.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNOMXSFKLMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction Optimization
-
Dienophile Selection : Maleic anhydride or nitroethylene derivatives ensure high regioselectivity.
-
Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux (40–60°C).
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Catalysis : Lewis acids like boron trifluoride etherate enhance reaction rates by polarizing the dienophile.
Post-cycloaddition, the intermediate undergoes hydrogenation (H₂, Pd/C) to saturate double bonds, followed by hydroxymethylation.
Hydroxymethyl Group Introduction
Hydroxymethylation is achieved via two primary routes:
Aldol Condensation Followed by Reduction
Grignard Addition
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Reagent : Formaldehyde equivalents (e.g., paraformaldehyde) react with bicyclo[2.2.2]octane magnesium bromide in THF, followed by acidic workup (HCl, H₂O).
Carbamate Protection of the Amine Group
The tertiary amine on the bicyclo[2.2.2]octane is protected using tert-butoxycarbonyl (Boc) anhydride:
Boc Protection Protocol
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Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic), DIPEA (2.0 equiv).
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Reaction Time : 12–24 hours, monitored by TLC (Rf = 0.5 in 3:1 hexane:EtOAc).
Mechanistic Insight : DIPEA deprotonates the amine, enabling nucleophilic attack on Boc₂O. DMAP accelerates the reaction by stabilizing the intermediate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Aldol-Reduction | 78 | 92 | High regioselectivity |
| Grignard Addition | 70 | 85 | Shorter reaction time |
| Boc Protection | 85 | 90 | Mild conditions |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is used in several scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Biology: As a probe to study biological processes and interactions.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. In pharmaceuticals, it may act as a prodrug, releasing the active compound upon metabolic conversion .
Comparison with Similar Compounds
Substituent Reactivity and Functionalization
- Hydroxymethyl vs. Amino/Hydroxy Groups: The hydroxymethyl group in the target compound enables oxidation to carboxylic acids or esterification, offering broader synthetic utility compared to the amino (basic) or hydroxy (hydrogen-bonding) groups in analogs . For instance, tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5) is more suited for amide coupling but lacks the alcohol reactivity of the hydroxymethyl derivative.
- Complex Heterocyclic Derivatives : Compounds like tert-butyl benzyl(4-(5-chloro-1H-pyrrolo[2,3-b]pyridine-4-yl)carbamate () incorporate fused heterocycles for kinase inhibition but require low-yield microwave-assisted steps (40% yield) , contrasting with the high-yield hydroxymethyl intermediate (92%) .
Biological Activity
Tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, with the CAS number 1333384-43-2, is a compound of interest due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid aggregation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
- Structure :
Research indicates that this compound exhibits dual inhibitory effects on β-secretase and acetylcholinesterase. These actions are crucial in the context of Alzheimer's disease, as they prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration.
Key Findings from Studies
- Inhibition of Amyloid Aggregation :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
In Vitro Studies
A study published in Molecules highlighted that this compound significantly inhibited both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). This suggests that the compound may have a multifaceted approach to combating Alzheimer's disease by not only preventing amyloid aggregation but also enhancing cholinergic function through acetylcholinesterase inhibition .
In Vivo Studies
In vivo experiments involving scopolamine-induced oxidative stress models indicated that while this compound showed some protective effects, they were not statistically significant compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain, suggesting further optimization may be necessary for clinical application .
Comparative Analysis with Other Compounds
| Compound | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| M4 | 15.4 nM | 0.17 μM | 85% at 100 μM |
| Galantamine | Not specified | Not specified | Not specified |
Q & A
Q. What are the common synthetic routes for Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. Key steps include:
- Iodolactamization : A method involving cyclohexene derivatives and iodine to form bicyclo[2.2.2]octane intermediates, followed by hydroxymethylation and Boc protection .
- Nucleophilic Substitution : Reacting bicyclo[2.2.2]octane-1-amine derivatives with Boc anhydride under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Yield Optimization : Lower temperatures (0–25°C) minimize side reactions, while anhydrous conditions prevent Boc group hydrolysis. Catalyst selection (e.g., DMAP) can enhance reaction efficiency.
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Iodolactamization | 65–75 | >97 | I₂, THF, 0°C → RT |
| Nucleophilic Substitution | 70–85 | >95 | Boc₂O, NaHCO₃, DCM, RT |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. Bicyclo[2.2.2]octane protons show characteristic splitting (δ 1.6–2.2 ppm), while the hydroxymethyl group resonates at δ 3.4–3.6 ppm .
- ¹³C NMR : Boc carbonyl carbon at δ 155–160 ppm; bicyclo carbons at δ 25–35 ppm .
- IR Spectroscopy : Stretch at ~1700 cm⁻¹ confirms the carbamate carbonyl group .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (210 nm) assess purity. Mass spec (ESI+) shows [M+H]+ at m/z 256.3 (calculated) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10–50% EtOAc). Monitor fractions by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Yields crystals with >99% purity .
- Size-Exclusion Chromatography : For large-scale purifications, Sephadex LH-20 in methanol removes polymeric byproducts .
Advanced Research Questions
Q. What strategies are effective for achieving diastereoselective synthesis of bicyclo[2.2.2]octane-based carbamates?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to induce stereochemistry during bicyclo ring formation .
- Catalytic Asymmetric Synthesis : Chiral Pd catalysts (e.g., BINAP-Pd complexes) enable enantioselective cyclopropanation of alkenes .
- Example : Campbell et al. (2009) achieved >90% enantiomeric excess (ee) using iodolactamization with a chiral amine catalyst .
Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group hydrolyzes in trifluoroacetic acid (TFA)/DCM (1:1) within 1–2 hours, releasing the free amine. Stability tests show <5% degradation at pH 3–5 over 24 hours .
- Basic Conditions : Stable in aqueous NaOH (pH 8–12) for >48 hours.
- Thermal Stability : Decomposition occurs at >150°C, confirmed by TGA-DSC .
Q. What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for nucleophilic substitution or cyclization reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using GROMACS .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using bicyclo[2.2.2]octane building blocks .
Q. How should researchers address contradictory toxicity data reported in different sources?
- Methodological Answer :
- Cross-Reference SDS : Compare hazard classifications (e.g., vs. 2: non-hazardous vs. irritant) and validate with in vitro assays (e.g., MTT for cytotoxicity) .
- Case Study : If one SDS reports no acute toxicity (LD50 >2000 mg/kg), but another indicates skin sensitization, conduct patch tests on human epidermal models (e.g., EpiDerm™) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
